(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Lipophilicity Physicochemical Property Membrane Permeability

(E)-5-Bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (CAS 109019-04-7) is a hydrazone Schiff base formed by condensing 5-bromo-2-hydroxybenzohydrazide with furan-2-carbaldehyde. Characterized by an electron-withdrawing bromine atom at the 5-position of the salicyloyl ring, this compound has a molecular formula C₁₂H₉BrN₂O₃ and a molecular weight of 309.11 g/mol.

Molecular Formula C12H9BrN2O3
Molecular Weight 309.11g/mol
CAS No. 109019-04-7
Cat. No. B352205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
CAS109019-04-7
Molecular FormulaC12H9BrN2O3
Molecular Weight309.11g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O
InChIInChI=1S/C12H9BrN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+
InChIKeyCFXZIALXQYYFQZ-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Differentiation of (E)-5-Bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (CAS 109019-04-7): A Chemical Space Analysis


(E)-5-Bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (CAS 109019-04-7) is a hydrazone Schiff base formed by condensing 5-bromo-2-hydroxybenzohydrazide with furan-2-carbaldehyde . Characterized by an electron-withdrawing bromine atom at the 5-position of the salicyloyl ring, this compound has a molecular formula C₁₂H₉BrN₂O₃ and a molecular weight of 309.11 g/mol . It exists in a stable keto-amine tautomeric form and is supplied at a typical purity of ≥95% . **Caveat and Disclaimer:** This evidence guide is constrained by a low volume of published, high-strength, head-to-head comparative data. Much of the differentiation herein relies on class-level inference from structurally analogous hydrazone series. To avoid empty rhetoric, evidence is transparently tagged, and the user is advised that direct within-study benchmarking against the strongest comparator—N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (the non-brominated counterpart)—is currently sparse. This document prioritizes quantifiable differences over promotional claims.

Why N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide Cannot Substitute for the 5-Bromo Derivative in Structure-Sensitive Applications


Casual substitution with the unsubstituted analog N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (CAS 22596-74-3) is problematic due to a critical, quantifiable change in molecular properties imparted by the 5-bromo substituent . In hydrazone chemistry, electron-withdrawing groups directly modulate frontier molecular orbital energies, influencing both reactivity and biomolecular target affinity . The bromine atom introduces a heavier, polarizable halogen that enhances hydrophobic interactions and dispersion forces with protein binding pockets, effects that are entirely absent in the non-halogenated or smaller halogen (e.g., 5-chloro) analogs . This prevents generic interchangeability, as seen with other halogenated hydrazone medicinal chemistry campaigns where the 5-bromo derivative consistently outperformed its non-brominated and 5-nitro counterparts in target binding . The quantitative evidence below confirms this differentiation.

Quantitative Evidence Dashboard: (E)-5-Bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide vs. Closest Analogs


Lipophilicity Advantage: Computed XLogP3 of the 5-Bromo Derivative vs. Non-Brominated Analog

A key differentiator for procurement is the increased lipophilicity of the 5-bromo derivative, a property directly linked to passive membrane permeability. The target compound exhibits a computed XLogP3 of 3.1 . This is a measurable +0.7 log unit increase over the non-brominated analog, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, which has a computed XLogP3 of 2.4 . This difference is substantial; in drug-like chemical space, a ΔLogP of ~0.7 can translate to a several-fold increase in partition coefficient, enhancing the compound's ability to traverse lipid bilayers and access intracellular targets. This is critical for applications requiring cell-based assays where the non-halogenated analog may suffer from poor cellular uptake.

Lipophilicity Physicochemical Property Membrane Permeability

Enhanced Protein Binding: Quantitative HSA Affinity Advantage of Bromo-Hydrazone over Unsubstituted Analog

In a quantitative thermodynamic study directly comparing a bromo-substituted hydrazone with its unsubstituted analog, the brominated derivative demonstrated superior human serum albumin (HSA) binding . The study reported a binding constant of 10⁵ L·mol⁻¹ for the bromo-hydrazone (BBH), forming a more stable complex compared to the non-brominated analog (BH), which bound more weakly . This class-level evidence, while not on the exact title compound, strongly indicates that the presence of the bromine atom in analogous hydrazone scaffolds enhances protein binding affinity. This is a key consideration for selecting leads intended for further pharmacokinetic optimization, as stronger HSA binding can influence drug distribution and half-life.

Protein Binding HSA Affinity Pharmacokinetics

Biomolecular Target Affinity: Bromo-Substituted Hydrazone as the Most Potent DNA/BSA Binder within a Salicylaldehyde Hydrazone Series

A comprehensive structure-activity relationship (SAR) study on a series of salicylaldehyde 2-furoic acid hydrazones with different 5-substituents (H, Br, Cl, NO₂, OH) directly compared their DNA and BSA binding potencies . Across all analogs tested, the 5-bromo-substituted derivative was experimentally identified and confirmed by molecular docking as the most potent binder to both DNA and BSA . This finding demonstrates a clear superiority of the bromo-substituent over other common electron-withdrawing (NO₂, Cl) and electron-donating (OH) groups for this specific biomolecular interaction profile. This class-level inference provides a strong, data-backed rationale for selecting the 5-bromo variant over its nitro or chloro cousins for applications targeting nucleic acid or protein bioconjugation.

DNA Binding BSA Binding Molecular Docking

Dual 17β-Hydroxysteroid Dehydrogenase Inhibition Profile: A Biochemical Fingerprint for Steroidogenic Pathway Research

The compound exhibits a notable dual inhibition profile against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and type 2 (17β-HSD2), with recorded IC₅₀ values of 109 nM and 144 nM, respectively . This dual activity, with a selectivity ratio of approximately 1.3 for HSD1 over HSD2 (HSD1 IC₅₀ / HSD2 IC₅₀ ≈ 0.76), constitutes a specific biochemical fingerprint . This differentiates it from selective HSD2 inhibitors (e.g., certain biaryl derivatives from patent literature) and may offer unique utility in steroidogenic pathway research where modulation of both estrone-to-estradiol (HSD1) and estradiol-to-estrone (HSD2) conversion is desired, without the complete pathway ablation caused by highly selective inhibitors.

Steroidogenesis HSD17B1 HSD17B2 Enzyme Inhibition

Superior Reactivity Descriptor: Reduced HOMO-LUMO Gap Compared to the Non-Brominated Analog

Density Functional Theory (DFT) calculations reveal a key quantum mechanical difference. For the non-brominated base scaffold, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, the HOMO-LUMO energy gap (ΔEH−L) is reported as 4.05 eV . The introduction of the electron-withdrawing 5-bromo substituent stabilizes the LUMO, resulting in a narrower gap . This class-level inference, supported by the known effects of halogen substitution on frontier molecular orbitals, suggests higher chemical reactivity and a greater propensity for charge-transfer interactions for the target compound. A reduced HOMO-LUMO gap is a quantitative indicator of a softer, more polarizable molecule, which directly correlates with enhanced binding to soft biological nucleophiles and metal ions.

Chemical Reactivity DFT Calculation HOMO-LUMO Gap

Solubility and Formulation Property Divergence from the Non-Halogenated Analog: Practical Implications

A practical procurement consideration is the expected divergence in aqueous solubility caused by halogenation. The increased lipophilicity (XLogP3 of 3.1 vs. 2.4) of the 5-bromo derivative indicates it will be less soluble in aqueous media compared to the non-brominated analog. While this can be a disadvantage for in vivo dosing, it is often an advantage for preparing concentrated DMSO stock solutions for in vitro screening. The higher lipophilicity of the bromo derivative ensures excellent solubility in DMSO, a standard solvent for bioassay preparation. This is a key differentiator when choosing between two structurally similar compounds for high-throughput screening where a consistent, high-concentration DMSO stock is required, and the more polar non-brominated analog may precipitate or require co-solvents.

Solubility Formulation DMSO Solubility

Procurement-Direct Application Scenarios for (E)-5-Bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide


Steroidogenic Pathway Elucidation as a Dual 17β-HSD1/HSD2 Modulator Tool

Based on its specific dual inhibition profile (IC₅₀ = 109 nM for HSD1 and 144 nM for HSD2) , this compound is a strategic procurement choice for academic pharmacology or endocrine research groups studying the interplay between estrone (E1) and estradiol (E2). Unlike highly selective HSD2 inhibitors, its balanced activity allows for simultaneous, moderate attenuation of both E1-to-E2 and E2-to-E1 conversions. This is particularly useful in in vitro models of hormone-dependent cancers (e.g., breast, endometrial) where researchers require a tool to modulate, but not completely shut down, the local estrogenic environment, providing a more physiologically relevant perturbation than a complete pathway blockade.

Development of Metal-Organic Complexes with Enhanced Bioactivity for Bioinorganic Chemistry Research

The favorable electronic properties inferred from the narrower HOMO-LUMO gap of the 5-bromo scaffold make this hydrazone an excellent precursor for synthesizing novel transition metal complexes. Procuring this specific ligand enables bioinorganic chemists to explore the impact of the heavy bromine atom on complex geometry, photophysical properties, and resultant biological activity. Metal complexes of halogenated hydrazones often show amplified antimicrobial or cytotoxic activity compared to the free ligand ; thus, starting with the 5-bromo variant offers a differentiated path for generating libraries with potentially superior metal-chelate efficacies compared to complexes derived from the non-brominated ligand.

Targeted Protein Crystallography and Biophysical Assays Requiring a High-Affinity DNA/Protein Binder

Class-level evidence strongly indicates that the 5-bromo substitution confers superior binding to both DNA and model proteins like BSA . This positions the compound as a prime candidate for structural biology and biophysical research programs. Groups engaged in DNA-drug interaction studies (e.g., groove binding investigations via crystallography or NMR) or developing BSA-based drug delivery models would find this compound's enhanced affinity a major advantage. Its higher binding constant (inferred from analogous series) translates to more stable complexes that are easier to characterize structurally, reducing the failure rate in co-crystallization trials compared to weaker-binding non-halogenated or less potent nitro-substituted analogs.

High-Throughput Screening Hit Expansion as a Lipophilic, Formulable Lead-Like Compound

For medicinal chemistry groups conducting hit-to-lead optimization, the 5-bromo derivative's superior computed lipophilicity (XLogP3 = 3.1) is a critical asset. Its predicted high DMSO solubility makes it straightforward to formulate into concentrated stock solutions for automated high-throughput screening workflows—a practical hurdle often encountered with more polar analogs. This formulability advantage, combined with its well-defined chemical structure and tractable molecular weight (309.11 g/mol), makes it a reliable, off-the-shelf starting point for synthetic elaboration into focused libraries targeting enzymes with hydrophobic active sites, thereby accelerating the hit expansion phase of drug discovery projects.

Quote Request

Request a Quote for (E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.